molecular formula C14H13F3N4O2 B2738380 3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380081-27-4

3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No.: B2738380
CAS No.: 2380081-27-4
M. Wt: 326.279
InChI Key: BBISKHSPLDFAFH-UHFFFAOYSA-N
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Description

3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. The compound features a pyridazine ring substituted with a trifluoromethyl group and a piperazine moiety linked to a furan-3-carbonyl group. This unique structure imparts specific chemical and biological properties that make it a subject of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine reacts with a suitable leaving group on the pyridazine ring.

    Coupling with Furan-3-carbonyl Group: The final step involves coupling the piperazine derivative with furan-3-carbonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to bacterial enzymes, disrupting their function and exhibiting anti-tubercular activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Furan-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is unique due to the presence of the trifluoromethyl group and the furan-3-carbonyl moiety, which impart distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

furan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)11-1-2-12(19-18-11)20-4-6-21(7-5-20)13(22)10-3-8-23-9-10/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBISKHSPLDFAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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